Vanadic acid is a complex polyvanadate compound that consists of multiple vanadium atoms coordinated with oxygen and hydrogen. It is typically encountered in acidic solutions where vanadium is present in its highest oxidation state (+5). The structure of vanadic acid can be described as comprising decavanadate ions, which are formed when several vanadium atoms are linked through oxygen atoms. This compound is notable for its unique properties and reactivity, which are influenced by the oxidation states of vanadium.
Vanadic acid exhibits notable biological activity, particularly in relation to its insulin-mimetic properties. Research has indicated that vanadium compounds can enhance glucose uptake in cells and may have potential therapeutic applications for diabetes management. The biological effects are attributed to the ability of vanadium to mimic insulin's action on glucose metabolism . Additionally, studies have shown that vanadic acid can influence cellular signaling pathways and may possess antioxidant properties.
The synthesis of vanadic acid typically involves the reaction of vanadium oxides with acids. Common methods include:
Vanadic acid has several applications across different fields:
Interaction studies involving vanadic acid often focus on its reactivity with biological molecules and other chemical species. Research indicates that:
Vanadic acid shares similarities with several other oxoacids and coordination complexes. Notable compounds include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Phosphoric Acid | Contains phosphorus; widely used in fertilizers. | |
Molybdic Acid | Related to molybdenum; used as a catalyst. | |
Tungstic Acid | Contains tungsten; important in catalysis. | |
Silicic Acid | Contains silicon; relevant in geology and materials. |
Vanadic acid is unique due to its complex structure involving multiple vanadium atoms linked through oxygen, leading to distinctive chemical behaviors not seen in simpler oxoacids. Its ability to exist in various oxidation states allows for diverse reactivity patterns that are exploited in both industrial applications and biological systems.
Vanadic acid, with the molecular formula H6V10O28, exhibits a sophisticated molecular architecture centered around the decavanadate framework [4]. The compound possesses a molecular weight of 963.43 grams per mole and represents a polyoxometalate composed of ten vanadium atoms coordinated with oxygen atoms in a highly condensed structure [2]. The decavanadate ion [V10O28]6− forms the core structural unit of vanadic acid and exhibits D2h symmetry, which represents the idealized molecular symmetry despite some deviations in actual crystal structures [4] [38].
The fundamental architectural arrangement consists of ten fused VO6 octahedra organized in a rectangular array [4]. These octahedra share edges and vertices to form a stable cluster configuration that defines the overall geometry of the decavanadate framework [4]. The structural organization follows a pattern where the ten vanadium centers are arranged to maximize stability while maintaining the characteristic polyoxometalate geometry [16].
The decavanadate framework demonstrates a centrosymmetric arrangement with approximate D2h symmetry, though actual crystallographic studies reveal slight deviations from perfect symmetry due to crystal packing effects and protonation patterns [38] [39]. The molecular architecture can be visualized as two pentavanadate units connected through shared oxygen bridges, creating the characteristic decameric structure [4].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | H6V10O28 | [2] |
Molecular Weight | 963.43 g/mol | [2] |
Idealized Symmetry | D2h | [4] |
Number of VO6 Octahedra | 10 | [4] |
Core Framework Charge | [V10O28]6− | [4] |
The coordination environments within the decavanadate structure of vanadic acid reveal distinct types of vanadium centers, each characterized by specific geometric arrangements and bonding patterns [4]. The decavanadate anion contains three sets of equivalent vanadium atoms that exhibit different coordination environments depending on their position within the cluster framework [4].
The central region of the decavanadate framework contains two central VO6 octahedra designated as Vc centers [4]. These central vanadium atoms maintain regular octahedral coordination geometry with six oxygen atoms arranged at approximately equal distances [4]. The peripheral regions contain four each of two distinct types of vanadium centers: Va and Vb positions, which exhibit tetragonal-pyramidal VO5 coordination geometries [4].
All vanadium atoms in vanadic acid maintain the +5 oxidation state, as confirmed through bond valence sum calculations and structural analysis [7] [33]. The coordination sphere of each vanadium center includes both terminal oxo groups and bridging oxygen atoms that connect to adjacent vanadium centers within the framework [33].
The distortion indices for individual VO6 octahedra in decavanadate structures typically range between 7.6% and 9.9%, indicating significant deviation from perfect octahedral geometry [33]. These distortions arise from the requirements of cluster formation and the varying bond lengths to different types of oxygen atoms within the structure [33].
Vanadium Center Type | Coordination Number | Geometry | Typical Distortion Index |
---|---|---|---|
Central (Vc) | 6 | Octahedral | 8-10% |
Peripheral (Va, Vb) | 5 | Tetragonal-pyramidal | 7-9% |
Oxidation State | +5 | All positions | Confirmed by BVS |
The oxygen binding patterns in vanadic acid display remarkable complexity, with seven distinct types of oxygen environments identified within the decavanadate framework [4]. These oxygen atoms can be categorized based on their coordination numbers and bonding arrangements with vanadium centers [4].
Terminal oxygen atoms, designated as type F and G, form short vanadyl bonds with individual vanadium centers [4]. The terminal vanadium-oxygen bond distances typically range from 1.593(4) to 1.621(4) Ångströms, representing the shortest and strongest bonds within the structure [33] [36]. These terminal oxo groups point outward from the cluster surface and contribute significantly to the chemical reactivity of the decavanadate framework [36].
Bridging oxygen atoms exhibit more complex coordination patterns, with some oxygen atoms (type A) coordinating to six vanadium centers simultaneously [4]. This hexacoordinated oxygen phenomenon represents a unique structural feature of the decavanadate framework [4]. Type B oxygen atoms bridge three vanadium centers, while types C, D, and E span edges between pairs of vanadium centers [4].
The bond distances for bridging oxygen atoms vary considerably based on their coordination environment [7] [33]. Doubly coordinated oxygen atoms exhibit V-O distances ranging from 1.678(4) to 2.071(4) Ångströms [33]. Triply coordinated oxygen atoms show bond lengths between 1.923(4) and 2.046(3) Ångströms, while hexacoordinated oxygen atoms display the longest distances, ranging from 2.090(3) to 2.355(4) Ångströms [7].
Oxygen Type | Coordination Number | Bond Distance Range (Å) | Structural Role |
---|---|---|---|
Terminal (F, G) | 1 | 1.593-1.621 | Vanadyl groups |
μ2-Bridging (C, D, E) | 2 | 1.678-2.071 | Edge-sharing |
μ3-Bridging (B) | 3 | 1.923-2.046 | Three-center bridges |
μ6-Central (A) | 6 | 2.090-2.355 | Central coordination |
The six-coordinated central oxygen phenomenon represents one of the most distinctive structural features of the decavanadate framework in vanadic acid [4] [28]. This unique coordination environment involves specific oxygen atoms (type A) that simultaneously coordinate to six different vanadium centers within the cluster structure [4].
The hexacoordinated oxygen atoms occupy central positions within the decavanadate framework and serve as crucial structural elements that stabilize the overall cluster geometry [28]. These oxygen centers exhibit the longest V-O bond distances within the structure, typically ranging from 2.090(3) to 2.355(4) Ångströms, reflecting the geometric constraints of coordinating to multiple vanadium centers [7].
The electronic structure implications of six-coordinated oxygen are significant for understanding the stability and reactivity of the decavanadate framework [28]. The central oxygen atoms participate in extended conjugation effects throughout the cluster, contributing to the overall electronic delocalization that characterizes polyoxometalate systems [28].
Theoretical calculations have demonstrated that the presence of six-coordinated oxygen atoms significantly influences the molecular orbital structure of the decavanadate cluster [28]. The central oxygen atoms contribute p-orbitals that interact with the d-orbitals of the surrounding vanadium centers, creating a complex electronic network that extends throughout the framework [28].
The geometric requirements for six-fold coordination impose specific constraints on the overall cluster geometry, contributing to the characteristic rectangular arrangement of the decavanadate framework [4]. This coordination pattern distinguishes decavanadates from other polyoxometalate structures and represents a fundamental structural motif in vanadium-based cluster chemistry [28].
Crystallographic studies of vanadic acid derivatives have provided detailed structural information through single-crystal X-ray diffraction analysis [21] [22]. Various decavanadate compounds crystallize in different space groups, with triclinic and monoclinic systems being most commonly observed [21] [24].
Representative crystallographic data for decavanadate derivatives show significant variations in unit cell parameters [21] [22]. For example, (C4N2H7)4(C6N2H10)V10O28·2H2O crystallizes in the triclinic system with space group P-1, exhibiting unit cell parameters of a = 11.200(5) Å, b = 12.056(9) Å, c = 20.511(7) Å, α = 73.40(4)°, β = 84.67(3)°, γ = 63.51(5)°, and volume V = 2373.7(1) ų [21].
The crystallographic analysis reveals that decavanadate clusters typically organize into layered structures parallel to specific crystallographic planes [21] [7]. In many structures, the layers of decavanadate groups, organic cations, and water molecules stack parallel to planes such as (010) or (011), depending on the specific compound composition [21] [7].
Monoclinic structures have also been characterized, such as [Mn(H2O)6]2[N(CH3)4]2[V10O28]·2H2O, which crystallizes in space group P21/n with unit cell parameters a = 9.1499(5) Å, b = 12.8725(7) Å, c = 18.625(1) Å, β = 92.252(1)°, and V = 2192.0(2) ų [24].
The cohesion of crystal structures is typically maintained through extensive hydrogen bonding networks involving N-H···O, O-H···O interactions, and van der Waals forces [21] [7]. These intermolecular interactions create three-dimensional supramolecular architectures that stabilize the overall crystal structure [21].
Compound | Space Group | Unit Cell Parameters | Volume (ų) |
---|---|---|---|
(C4N2H7)4(C6N2H10)V10O28·2H2O | P-1 | a=11.200, b=12.056, c=20.511 Å | 2373.7 |
[Mn(H2O)6]2[N(CH3)4]2[V10O28]·2H2O | P21/n | a=9.150, b=12.873, c=18.625 Å | 2192.0 |
The structural characteristics of vanadic acid can be meaningfully compared with other polyoxovanadate systems to understand the unique features of the decavanadate framework [25] [26]. Polyoxovanadates demonstrate remarkable structural diversity, with vanadium capable of adopting tetrahedral [VO4], square pyramidal [VO5], or octahedral [VO6] coordination geometries [25].
The decavanadate structure in vanadic acid represents a classical example of VO6-based polyoxometalate architecture, similar to traditional molybdenum and tungsten polyoxometalates [25]. However, the lower oxidation state accessibility of vanadium compared to molybdenum or tungsten introduces unique structural possibilities and typically results in higher molecular charges [25].
Comparative analysis with hexavanadate systems reveals significant structural differences [26]. Hexavanadates often adopt cyclic arrangements with boat or chair conformations, contrasting with the rectangular array characteristic of decavanadates [26]. The [V6O19]8− Lindqvist structure, for example, carries a much higher negative charge compared to the [V10O28]6− decavanadate framework [25].
Higher nuclearity polyoxovanadates, such as V12, V14, V16, and V18 systems, typically adopt spherical or cage-like architectures that differ fundamentally from the compact rectangular geometry of decavanadates [12] [25]. These larger clusters often incorporate template anions or neutral molecules within their cavities, representing a host-guest chemistry that is not characteristic of decavanadate structures [25].
The V16 stoichiometry represents a particularly interesting comparison, as these systems typically consist of assemblies of smaller units rather than the unified framework observed in decavanadates [12]. The V16 species often exhibit ball-shaped architectures built from 16 VO5 square pyramids, contrasting sharply with the edge-shared VO6 octahedral arrangement in decavanadates [12].
Mixed-valence polyoxovanadates containing both V(IV) and V(V) centers demonstrate different structural motifs compared to the all-V(V) decavanadate framework of vanadic acid [15] [30]. These systems often exhibit more complex electronic structures and magnetic properties due to the presence of unpaired electrons on V(IV) centers [30].
Polyoxovanadate Type | Nuclearity | Geometry | Charge | Key Structural Features |
---|---|---|---|---|
Decavanadate | V10 | Rectangular | [V10O28]6− | Edge-shared VO6 octahedra |
Hexavanadate | V6 | Cyclic | [V6O19]8− | Boat/chair conformations |
Lindqvist | V6 | Octahedral | [V6O19]8− | Corner-shared octahedra |
Spherical clusters | V12-V18 | Cage-like | Variable | Host-guest chemistry |
Mixed-valence | Variable | Complex | Variable | V(IV)/V(V) combinations |